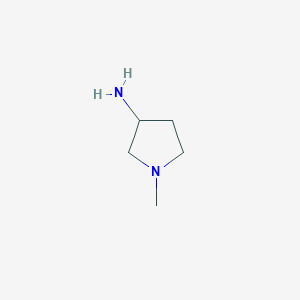

1-甲基吡咯烷-3-胺

描述

Synthesis Analysis

The synthesis of compounds related to 1-Methylpyrrolidin-3-amine often involves innovative methods to functionalize unactivated C(sp3)-H bonds of aliphatic amines. For instance, the iridium-catalyzed, β-selective silylation of aliphatic amines to form silapyrrolidines represents a significant advance, providing silicon-containing analogs of common saturated nitrogen heterocycles and precursors to 1,2-amino alcohols (Bo Su, Taegyo Lee, J. Hartwig, 2018).

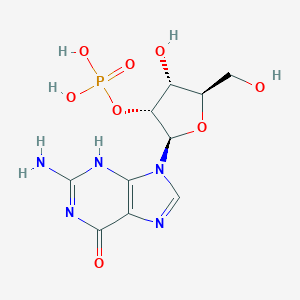

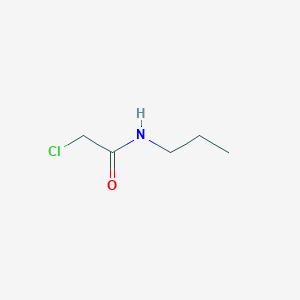

Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidin-3-amine and related compounds is crucial for understanding their reactivity and properties. The synthesis and structural elucidation of novel compounds, such as those from microwave-assisted, chemoselective synthesis, reveal intricate details about their molecular framework, contributing to our comprehension of their chemical behavior (E. Azmy, B. Awad, H. A. Hefni, H. Saad, Affaf Eltoukhy, A. Mabied, 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-Methylpyrrolidin-3-amine derivatives underscore the compound's versatility. The efficient synthesis of methylenetetrahydrofurans and methylenepyrrolidines by formal [3+2] cycloadditions demonstrates the compound's utility in creating complex nitrogen-containing ring systems, which are prevalent in bioactive molecules (S. Yamazaki, 2008).

科学研究应用

癌症治疗研究:1-甲基吡咯烷-3-胺衍生物已被研究用于开发聚(ADP-核糖)聚合酶(PARP)抑制剂,用于癌症治疗。这些化合物表现出优异的酶和细胞活性,其中一种化合物ABT-888已进入临床试验 (Penning et al., 2009)。

材料科学:该化合物已被用于合成铜配合物,展现出在材料科学中各种应用的潜力。例如,双[双(甲氧基羰基亚胺基)氨基]铜(II) 1-甲基吡咯烷-2-酮二溶剂酸盐展现出独特的结构特性 (Chippindale et al., 2009)。

药物合成:它还参与合成H3受体拮抗剂如ABT-239,表现出在该过程中的高效性和选择性。这突显了它在制药药物开发中的作用 (Ku et al., 2006)。

沸石材料合成:1-甲基吡咯烷-3-胺已被用于合成铝磷酸盐沸石类物质,展示了其在创造新型多孔材料中的实用性 (Wragg et al., 2011)。

有机金属化学:该化合物在催化中发挥作用,如其在阳离子铱(I)配合物催化的串联氢胺化/氢硅化反应中的作用 (Field et al., 2003)。

反应性研究:其反应性已在与三级胺的亲核反应中进行研究,有助于更深入地理解化学动力学和反应性 (Ammer et al., 2010)。

表面化学:研究还集中在环状胺类化合物,包括1-甲基吡咯烷-3-胺,在半导体表面上的反应,这在材料科学和纳米技术中具有相关性 (Wang et al., 2003)。

氨基醇合成:它被用于手性选择性合成1,3-氨基醇,展示了其在有机合成中的多功能性 (Jha et al., 2010)。

还原胺化反应:其硼氢化锌衍生物被用于醛和酮的还原胺化反应,这是有机化学中的基本反应 (Alinezhad et al., 2009)。

安全和危害

未来方向

Pyrrolidine derivatives, including 1-Methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . They contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Relevant Papers Several relevant papers were found during the search . These papers discuss the synthesis, properties, and applications of 1-Methylpyrrolidin-3-amine and other pyrrolidine derivatives . They provide valuable insights into the potential of these compounds in various fields, particularly in drug discovery .

属性

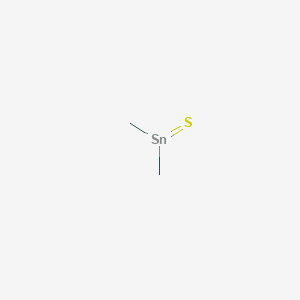

IUPAC Name |

1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596684 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidin-3-amine | |

CAS RN |

13220-27-4 | |

| Record name | 1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)